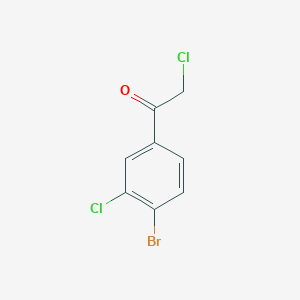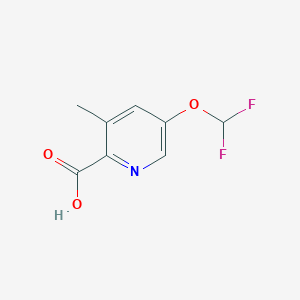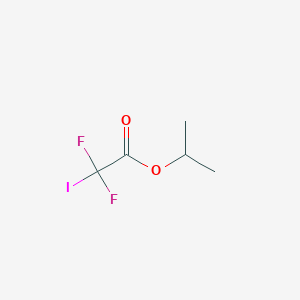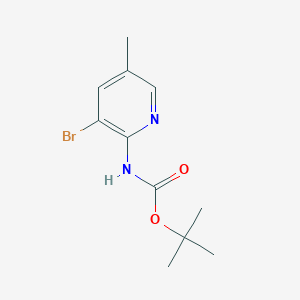
3-(1,3-Dioxolan-2-yl)-4-fluoroaniline
Übersicht
Wissenschaftliche Forschungsanwendungen
Dielectric and Optical Properties
3-(1,3-Dioxolan-2-yl)-4-fluoroaniline and its derivatives enhance dielectric anisotropy and birefringence in liquid crystals. These properties are significantly improved with the introduction of 1,3-dioxolane as a terminal group, leading to applications in liquid crystal displays with lower threshold voltage and higher birefringence (Chen et al., 2015).
Application in Lithium Battery Technology
The direct fluorination of 1,3-dioxolan-2-one, a related compound, produces 4-fluoro-1,3-dioxolan-2-one, which is a potential additive in lithium-ion secondary batteries. This additive enhances battery performance, showcasing the significance of fluorinated dioxolane derivatives in energy storage technologies (Kobayashi et al., 2003).
Polymer Production Aid
Compounds related to 3-(1,3-Dioxolan-2-yl)-4-fluoroaniline are used as polymer production aids in the manufacture of fluoropolymers. These compounds enhance the stability and durability of polymers, particularly at high temperatures, making them suitable for various industrial applications (Flavourings, 2014).
Anticancer and Anti-HIV Research
Derivatives of 3-(1,3-Dioxolan-2-yl)-4-fluoroaniline have been studied for their potential as anticancer and anti-HIV agents. While specific studies on the parent compound might be limited, its derivatives show promising biological activities against various diseases, indicating a potential area of research for novel therapeutic agents (Wang et al., 2000).
Chiral Chemistry Applications
In chiral chemistry, 1,3-dioxolan-2-yl derivatives are used for enantioselective reactions. The stereochemical outcomes of such reactions are crucial in developing pharmaceuticals and other chirally pure substances (Fujita et al., 2011).
Electron Spin Resonance Studies
1,3-Dioxolan-4-yl radicals, closely related to 3-(1,3-Dioxolan-2-yl)-4-fluoroaniline, have been studied for their electron spin resonance (ESR) properties. These studies contribute to the understanding of radical chemistry, which has implications in various fields including materials science and biochemistry (Lee et al., 1985).
Eigenschaften
IUPAC Name |
3-(1,3-dioxolan-2-yl)-4-fluoroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c10-8-2-1-6(11)5-7(8)9-12-3-4-13-9/h1-2,5,9H,3-4,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQJTXHUFSJFJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C=CC(=C2)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Dioxolan-2-yl)-4-fluoroaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(S)-(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B3186679.png)


![4-{[2-(Pyridin-2-yl)ethyl]amino}benzoic acid](/img/structure/B3186717.png)


![2-Methoxy-N-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]acetamide](/img/structure/B3186742.png)
